8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a chloromethylphenyl group, and a purine core substituted with methyl and isobutyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Chloromethylphenyl Group: The piperazine intermediate is then reacted with 5-chloro-2-methylbenzyl chloride to introduce the chloromethylphenyl group.
Formation of the Purine Core: The purine core is synthesized separately and then coupled with the piperazine intermediate through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can be compared with other similar compounds, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Various piperazine derivatives that exhibit similar biological activities .
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE .
Properties
Molecular Formula |
C22H29ClN6O2 |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-14(2)12-29-18(24-20-19(29)21(30)25-22(31)26(20)4)13-27-7-9-28(10-8-27)17-11-16(23)6-5-15(17)3/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,25,30,31) |
InChI Key |
HNWLVGGTLIZZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(C)C)C(=O)NC(=O)N4C |
Origin of Product |
United States |
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